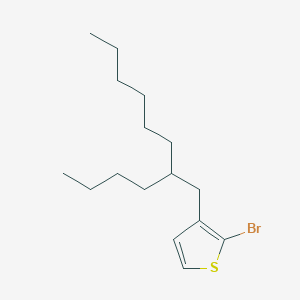
2-Bromo-3-(2-butyloctyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(2-butyloctyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a 2-butyloctyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-butyloctyl)thiophene typically involves the bromination of a thiophene derivative followed by the introduction of the 2-butyloctyl group. One common method is the bromination of 3-(2-butyloctyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
2-Bromo-3-(2-butyloctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling: Biaryl or vinyl-thiophene compounds with extended conjugation.
Oxidation: Thiophene sulfoxides or sulfones with enhanced electron-withdrawing properties.
科学的研究の応用
2-Bromo-3-(2-butyloctyl)thiophene has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-3-(2-butyloctyl)thiophene in various applications depends on its chemical structure and reactivity. In organic electronics, the compound’s conjugated system facilitates charge transport and light absorption, making it suitable for use in semiconducting materials. In pharmaceuticals, the thiophene ring can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Bromothiophene: A simpler analog with a bromine atom at the second position of the thiophene ring.
3-Bromothiophene: Similar to 2-Bromothiophene but with the bromine atom at the third position.
2-Bromo-3-hexylthiophene: Contains a hexyl group at the third position instead of a 2-butyloctyl group.
Uniqueness
2-Bromo-3-(2-butyloctyl)thiophene is unique due to the presence of the bulky 2-butyloctyl group, which can influence its solubility, electronic properties, and reactivity compared to simpler thiophene derivatives. This structural feature makes it particularly valuable in the design of materials with specific properties for advanced applications .
特性
分子式 |
C16H27BrS |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
2-bromo-3-(2-butyloctyl)thiophene |
InChI |
InChI=1S/C16H27BrS/c1-3-5-7-8-10-14(9-6-4-2)13-15-11-12-18-16(15)17/h11-12,14H,3-10,13H2,1-2H3 |
InChIキー |
CZGQRFOKNUJJKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



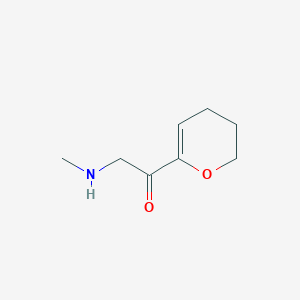



![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
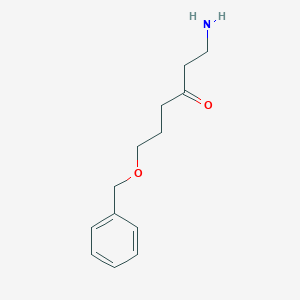
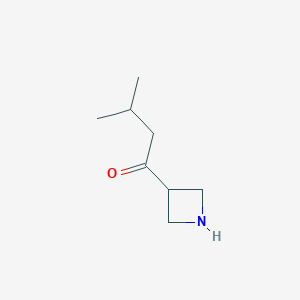
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)
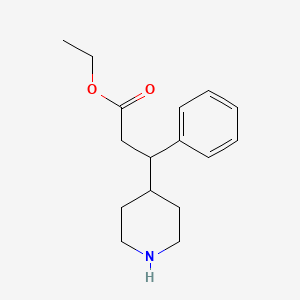

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
